molecular formula C12H13Cl2NO2 B2782258 (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049980-61-1

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B2782258
CAS RN: 1049980-61-1
M. Wt: 274.14
InChI Key: ORFGAWLZIPJNIU-HQJQHLMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is essential for maintaining normal brain function. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is a potent and selective inhibitor of GABA transaminase, the enzyme responsible for the degradation of GABA in the brain. By inhibiting GABA transaminase, (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in seizure activity, drug-seeking behavior, and anxiety.
Biochemical and Physiological Effects:
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This increased inhibitory neurotransmission results in a reduction in seizure activity, drug-seeking behavior, and anxiety. Additionally, (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has been shown to have a neuroprotective effect in animal models of epilepsy, suggesting a potential role in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is its potency and selectivity for GABA transaminase. This selectivity reduces the potential for off-target effects and increases the specificity of the compound for the treatment of neurological disorders. However, one limitation of (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for the development of (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid. One direction is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its in vivo efficacy. Another direction is the investigation of the compound's potential in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the development of (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid analogs with improved potency and selectivity could lead to the discovery of novel treatments for neurological disorders.

Synthesis Methods

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis begins with the protection of the carboxylic acid group of L-glutamic acid with tert-butoxycarbonyl (Boc) protecting group. The Boc-protected glutamic acid is then reacted with 2,4-dichlorobenzylamine to form the corresponding amide. The amide is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with (S)-(-)-4-benzyl-2-oxazolidinone to form the corresponding diastereomeric mixture of pyrrolidine derivatives. The diastereomers are then separated by column chromatography, and the desired (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is obtained.

Scientific Research Applications

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has shown promising results in preclinical studies for the treatment of various neurological disorders. In animal models of epilepsy, (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity. (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of substance abuse disorders. Additionally, (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has been shown to have anxiolytic effects in animal models of anxiety, indicating a potential role in the treatment of anxiety disorders.

properties

IUPAC Name

(2S,4R)-4-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c13-9-2-1-8(10(14)5-9)3-7-4-11(12(16)17)15-6-7/h1-2,5,7,11,15H,3-4,6H2,(H,16,17)/t7-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFGAWLZIPJNIU-HQJQHLMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.